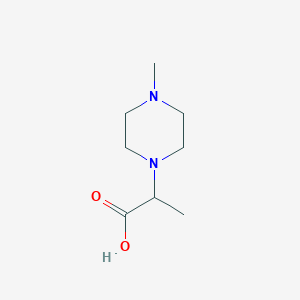

2-(4-Methylpiperazin-1-yl)propanoic acid

Description

Contextual Significance within Piperazine-Containing Chemical Structures

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's pharmacological activity. acs.org Piperazine derivatives are integral to a wide array of pharmaceuticals, including agents for CNS disorders, cancer, cardiovascular diseases, and viral infections. Current time information in Jakarta, ID. The two nitrogen atoms in the piperazine ring can be functionalized to modulate properties like solubility, basicity, and the ability to form hydrogen bonds, which are crucial for how a drug interacts with its target in the body. acs.org The incorporation of a methyl group on one nitrogen and a propanoic acid group on the other, as seen in 2-(4-Methylpiperazin-1-yl)propanoic acid, creates a bifunctional molecule with distinct reactive sites, making it a versatile intermediate in organic synthesis.

Overview of Propanoic Acid Derivatives in Advanced Organic Synthesis

Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. nih.gov They are utilized in the creation of a vast range of products, from pharmaceuticals to polymers and food preservatives. The carboxylic acid group is a versatile functional group that can undergo numerous chemical transformations, such as esterification, amidation, and reduction. Propanoic acid derivatives, particularly those with additional functional groups, serve as key starting materials for constructing complex molecular architectures. uni.lu Chiral propanoic acid derivatives, for instance, are highly sought after for the asymmetric synthesis of enantiomerically pure compounds, which is critical in the development of modern drugs. researchgate.net The combination of a propanoic acid moiety with other functional groups, as in this compound, provides chemists with a powerful tool for creating novel molecules with specific desired properties.

Historical Trajectories and Foundational Research Pertaining to the Compound

While specific historical research on this compound is not extensively documented, its development is rooted in the broader history of piperazine chemistry. Piperazine was first introduced as a therapeutic agent for the treatment of gout in the late 19th century. However, its true potential was realized in the mid-20th century with the discovery of its anthelmintic properties. This sparked significant interest in synthesizing a wide variety of piperazine derivatives. researchgate.net

Early synthetic methods for piperazine derivatives were often straightforward condensation reactions. researchgate.net Over the decades, and with the advent of more sophisticated synthetic techniques like transition metal-catalyzed cross-coupling reactions, chemists have been able to create increasingly complex and functionally diverse piperazine-containing molecules. researchgate.net The synthesis of specific building blocks like this compound is a result of this evolution, driven by the need for tailored intermediates in drug discovery and development programs. Foundational research into the stereoselective synthesis of related amino acids has paved the way for producing enantiomerically pure versions of this compound, which are critical for creating specific drug candidates. acs.org A notable example is the development of a large-scale asymmetric synthesis of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, highlighting the industrial importance of such chiral building blocks. acs.org

Detailed Research Findings

Recent research has focused on the efficient and stereoselective synthesis of piperazine-substituted propanoic acids for their use as intermediates in the preparation of pharmaceutically active compounds.

A significant development has been the establishment of a continuous manufacturing process for the asymmetric synthesis of a closely related analog, (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid. acs.org This work underscores the challenges and solutions in producing chiral amino acid derivatives on a large scale.

The synthesis of such compounds often involves the nucleophilic substitution of a suitable leaving group by 1-methylpiperazine (B117243). For instance, a common strategy is the N-alkylation of 1-methylpiperazine with an α-halopropanoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. nih.gov

The table below summarizes some of the key physicochemical properties of this compound and a related compound.

| Property | This compound | 3-(4-Methylpiperazin-1-yl)propanoic acid |

| Molecular Formula | C₈H₁₆N₂O₂ | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol | 172.22 g/mol |

| IUPAC Name | This compound | 3-(4-methylpiperazin-1-yl)propanoic acid |

| SMILES | CC(C(=O)O)N1CCN(C)CC1 | C1CN(CCN1C)CCC(=O)O |

| InChIKey | LZRLSYGKEOASIP-UHFFFAOYSA-N | JSHLMMUXJIDENZ-UHFFFAOYSA-N |

| CAS Number | 938146-50-0 | 55480-45-0 |

Data sourced from PubChem and other chemical supplier databases. google.com

The synthesis of chiral versions of these compounds is of particular importance. One approach to obtaining enantiomerically pure material is through the resolution of a racemic mixture. However, this method can be inefficient. More advanced methods focus on asymmetric synthesis, where the desired stereoisomer is formed selectively. For example, the SN2 displacement of a chiral triflate with N-methylpiperazine has been shown to proceed with high levels of stereocontrol, offering an efficient route to the desired enantiomer. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(8(11)12)10-5-3-9(2)4-6-10/h7H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLSYGKEOASIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylpiperazin 1 Yl Propanoic Acid

Established Synthetic Routes for Piperazine-Substituted Propanoic Acids

The foundational approaches to synthesizing piperazine-substituted propanoic acids are rooted in well-established organic chemistry principles. These methods, including nucleophilic substitution, Mannich reactions, ester hydrolysis, and coupling reactions, provide a versatile toolkit for chemists to construct the target molecule and its analogs.

Nucleophilic Substitution Approaches and Mechanism Elucidation

Nucleophilic substitution is a cornerstone in the synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid and its derivatives. This approach typically involves the reaction of a piperazine (B1678402) derivative, acting as the nucleophile, with a substrate containing a suitable leaving group. A common strategy is the N-alkylation of 1-methylpiperazine (B117243) with an α-halopropanoate ester, such as ethyl 2-bromopropanoate (B1255678).

The mechanism of this SN2 reaction involves the lone pair of electrons on one of the nitrogen atoms of 1-methylpiperazine attacking the electrophilic carbon atom of the ethyl 2-bromopropanoate that is bonded to the bromine atom. This concerted step results in the displacement of the bromide ion as the leaving group and the formation of a new carbon-nitrogen bond. The use of a base, such as potassium carbonate or cesium carbonate, is often employed to neutralize the hydrobromic acid byproduct and to deprotonate the piperazine salt if it is used as a starting material. mdpi.comresearchgate.net The resulting ester, ethyl 2-(4-methylpiperazin-1-yl)propanoate, can then be hydrolyzed to the desired carboxylic acid.

An alternative nucleophilic substitution strategy involves the use of a triflate as a leaving group. For instance, a scalable synthesis of (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid has been developed where 1-methylpiperazine displaces a triflate group from a protected serine derivative. researchgate.net This approach highlights the versatility of nucleophilic substitution by employing different leaving groups to optimize reaction conditions and yields.

Table 1: Examples of Nucleophilic Substitution Reactions for Piperazine-Substituted Propanoic Acid Precursors

| Nucleophile | Substrate | Product | Typical Conditions |

|---|---|---|---|

| 1-Methylpiperazine | Ethyl 2-bromopropanoate | Ethyl 2-(4-methylpiperazin-1-yl)propanoate | Base (e.g., K2CO3), Solvent (e.g., ACN), Heat |

| 1-Methylpiperazine | Benzyl (B1604629) 2-((trifluoromethyl)sulfonyl)oxy)propanoate | Benzyl 2-(4-methylpiperazin-1-yl)propanoate | Solvent (e.g., CH2Cl2), 0 °C to RT |

Mannich Reaction Pathways and Their Applications

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. byjus.comorganic-chemistry.org The product of this reaction is a β-amino carbonyl compound known as a Mannich base. byjus.com While not a direct route to 2-(piperazin-1-yl)propanoic acids in a single step, the Mannich reaction is a powerful tool for introducing piperazinylmethyl moieties into various molecular scaffolds, which can be precursors to more complex structures. nih.gov

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction of the secondary amine (e.g., 1-methylpiperazine) and formaldehyde. byjus.com This electrophilic iminium ion then reacts with a carbon nucleophile, typically an enol or enolate formed from a carbonyl compound with an acidic α-hydrogen. byjus.com

In the context of synthesizing molecules containing the this compound moiety, the Mannich reaction could be envisioned as a method to append a piperazinylmethyl group to a larger molecule which is then further elaborated. For example, a ketone could be functionalized with a piperazinylmethyl group, and subsequent chemical transformations could lead to the desired propanoic acid side chain. The versatility of the Mannich reaction allows for the incorporation of the piperazine ring into a wide array of structures, making it a valuable, albeit indirect, pathway in the synthesis of complex piperazine-containing compounds. nih.gov

Ester Hydrolysis and Related Deprotection Methods

A frequent final step in the synthesis of this compound is the hydrolysis of a corresponding ester precursor. This transformation is necessary because many of the synthetic routes, particularly those involving nucleophilic substitution with α-haloesters, yield an ester derivative. The ester group serves as a protecting group for the carboxylic acid functionality during the synthesis.

Ester hydrolysis can be achieved under either acidic or basic conditions. figshare.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that drives the reaction to completion. nih.gov This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to afford the final carboxylic acid. figshare.com

Table 2: Common Deprotection Methods in the Synthesis of Piperazine-Substituted Propanoic Acids

| Protected Group | Protecting Group | Deprotection Reagent | Product |

|---|---|---|---|

| Carboxylic Acid | Ethyl Ester | 1. NaOH (aq), Heat; 2. HCl (aq) | Carboxylic Acid |

| Piperazine Nitrogen | Boc | Trifluoroacetic Acid (TFA) | Secondary Amine |

Coupling Reaction Strategies in Synthesis

Modern synthetic chemistry offers powerful coupling reactions that can be employed in the synthesis of piperazine derivatives, including precursors to this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly useful for the formation of carbon-nitrogen bonds. libretexts.orgrsc.org

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide or triflate. libretexts.org In the context of the target molecule, this reaction could be used to synthesize an N-aryl-4-methylpiperazine derivative, where the aryl group is substituted with a precursor to the propanoic acid side chain. The catalytic cycle for this reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. nih.gov The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction. nih.govnih.gov

Another innovative approach is the palladium-catalyzed modular synthesis of substituted piperazines from propargyl carbonates and diamines. This method allows for the construction of the piperazine ring itself with a high degree of control over substitution patterns. While this may be a more complex route for the specific target molecule, it showcases the power of modern coupling reactions in creating diverse piperazine-based structures.

Advanced Manufacturing Techniques and Process Intensification

In addition to traditional synthetic methods, advanced manufacturing techniques are being employed to improve the efficiency, safety, and sustainability of chemical syntheses. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient processes, is a key area of focus.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. mdpi.com By utilizing microwave irradiation, it is often possible to achieve higher yields in significantly shorter reaction times compared to conventional heating methods. The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the synthesis of piperazine derivatives, microwave irradiation can be applied to various reaction steps, including nucleophilic substitutions and the formation of heterocyclic rings. mdpi.com For the synthesis of this compound, a microwave-assisted N-alkylation of 1-methylpiperazine with an α-halopropanoate ester could potentially reduce the reaction time from hours to minutes. Similarly, microwave-assisted esterification of a precursor acid could also be a rapid and efficient method. The development of specific microwave protocols for the synthesis of the target molecule is an area of ongoing research aimed at process optimization.

A continuous process for the large-scale asymmetric manufacture of (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid has been developed, highlighting the application of process intensification in the production of complex piperazine derivatives. researchgate.netwikipedia.org This approach can lead to improved safety, reduced waste, and lower manufacturing costs.

Continuous Flow Manufacturing Processes for Scalability

The transition from batch to continuous flow manufacturing represents a significant advancement in the production of piperazine-substituted amino acids, offering enhanced safety, consistency, and scalability. While specific continuous flow processes for this compound are not extensively documented in public literature, the principles can be effectively illustrated through the large-scale asymmetric manufacture of the closely related compound, (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid.

This continuous process typically involves pumping reagents through a series of reactors where reaction conditions such as temperature, pressure, and mixing are precisely controlled. The output from one reactor flows directly into the next, allowing for a seamless and uninterrupted synthesis. This methodology not only boosts productivity but also minimizes the handling of potentially hazardous intermediates and allows for rapid optimization of reaction conditions. The successful scale-up to an 80 kg level underscores the robustness and scalability of continuous flow processes for producing complex piperazine derivatives .

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. A prevalent synthetic route involves the N-alkylation of 1-methylpiperazine with a suitable 2-halopropanoic acid derivative, typically an ester like ethyl 2-bromopropanoate. The subsequent hydrolysis of the ester furnishes the final carboxylic acid.

Drawing parallels from the synthesis of structurally similar compounds, key parameters for optimization can be identified. In the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate, a related N-alkylation reaction was carried out using 4-(4-chlorophenyl)piperazine dihydrochloride (B599025) and ethyl 2-bromo-2-methylpropanoate. mdpi.com The reaction conditions were meticulously chosen to achieve a high yield of 82%. mdpi.com

A typical optimization process would involve screening various parameters as detailed in the interactive table below.

Table 1: Optimization Parameters for the Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

| Parameter | Variations | Rationale | Potential Outcome on Yield and Selectivity |

| Solvent | DMSO, DMF, Acetonitrile, Ethanol | The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants. | Aprotic polar solvents like DMSO or DMF often favor SN2 reactions. |

| Base | K2CO3, Cs2CO3, Triethylamine (Et3N) | The choice of base is critical for deprotonating the piperazine nitrogen, initiating the nucleophilic attack. The strength and solubility of the base are key factors. | Stronger, non-nucleophilic bases can enhance reaction rates while minimizing side reactions. Cesium carbonate has been shown to be effective in similar reactions. mdpi.com |

| Temperature | 25-30 °C, 50-60 °C, Reflux | Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of byproducts. | A moderate temperature, such as 25-30 °C, has been successfully used in analogous syntheses to achieve good yields over several hours. mdpi.com |

| Stoichiometry | Molar ratio of 1-methylpiperazine to ethyl 2-bromopropanoate | Using a slight excess of one reactant can drive the reaction to completion. | An excess of the less expensive reagent, typically 1-methylpiperazine, might be used to ensure complete conversion of the bromoester. |

| Catalyst | Sodium Iodide (NaI) | In cases where a 2-chloropropanoate is used, a catalytic amount of iodide can facilitate the reaction via the Finkelstein reaction. | The in-situ formation of the more reactive iodo-intermediate can significantly increase the reaction rate. |

The final step, the hydrolysis of the ester intermediate to the carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible reaction, leading to higher yields of the carboxylate salt. Subsequent acidification then liberates the desired this compound. chemguide.co.uk

Elucidation and Characterization of Key Synthetic Intermediates

In a more advanced asymmetric synthesis approach, as demonstrated for a related methoxy (B1213986) derivative, a key intermediate is a chiral triflate , specifically benzyl (R)-2-((trifluoromethyl)sulfonyloxy)propanoate. This intermediate is prepared in a multi-step sequence, for instance, from a readily available chiral starting material like D-serine. The triflate group is an excellent leaving group, facilitating a highly stereocontrolled SN2 displacement by 1-methylpiperazine.

The characterization of these intermediates is crucial to ensure their purity and to confirm the success of each synthetic step. Standard analytical techniques are employed for this purpose.

Table 2: Characterization of a Key Synthetic Intermediate: Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate (A structural analog)

| Analytical Technique | Observed Data | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 1.27 (t, 3H), 1.35 (s, 6H), 2.74-2.76 (m, 4H), 3.14-3.17 (m, 4H), 4.20 (q, 2H), 6.81-6.83 (d, 2H), 7.17-7.20 (d, 2H) | Confirms the presence of the ethyl ester, the gem-dimethyl groups, the piperazine ring protons, and the chlorophenyl group protons. mdpi.com |

| 13C NMR (100 MHz, CDCl3) | δ 14.3, 22.7, 46.6, 49.7, 60.5, 62.4, 117.0, 124.3, 128.8, 149.8, 174.3 | Indicates the presence of all unique carbon atoms, including the carbonyl carbon of the ester and the aromatic carbons. mdpi.com |

| Mass Spectrometry (EI-MS) | m/z 311 [M+1]+ | Confirms the molecular weight of the compound. mdpi.com |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-N, and C-Cl bonds. | Provides information about the functional groups present in the molecule. |

The thorough characterization of these intermediates ensures that the subsequent reaction steps proceed with high-quality material, ultimately leading to the desired this compound in high purity and yield.

Stereochemical Aspects and Chiral Synthesis of 2 4 Methylpiperazin 1 Yl Propanoic Acid

Enantioselective Synthesis Strategies and Their Development

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. This approach is often more efficient than resolving a racemic mixture, as it avoids the loss of 50% of the material.

Chiral Triflate Ester Displacement Reactions with N-Methylpiperazine

A prominent strategy for the enantioselective synthesis of related chiral piperazine-substituted amino acids involves the S(_N)2 displacement of a chiral triflate with N-methylpiperazine. acs.org This method has been shown to proceed with a high degree of stereocontrol, leading to the desired enantiomer in high optical purity. acs.org In a large-scale synthesis of a similar compound, (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, this approach was successfully implemented. acs.org The key intermediate, a chiral triflate, was generated from a readily available chiral starting material, D-serine. acs.org The subsequent reaction with N-methylpiperazine proceeded to provide the benzyl-protected amino acid. acs.org

Initially, this transformation was demonstrated in a batch process, yielding the product with an enantiomeric purity of 83% on a 3 kg scale. acs.org Further optimization through the application of continuous manufacturing significantly improved the enantiomeric purity to over 99% on an 80 kg scale. acs.org The final deprotection of the benzyl (B1604629) ester via hydrogenolysis afforded the target amino acid with an excellent optical purity of greater than 99.5%. acs.org

Asymmetric Induction in Complex Synthetic Pathways

Asymmetric induction is a fundamental principle in stereoselective synthesis where a chiral element within the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. In the synthesis of complex molecules containing the 2-(4-methylpiperazin-1-yl)propanoic acid moiety, asymmetric induction can be employed to establish the desired stereocenter early in the synthetic sequence.

One-pot asymmetric synthesis approaches have been developed for related heterocyclic compounds like piperazin-2-ones and morpholin-2-ones. nih.gov These methods often involve a sequence of reactions, including Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization, catalyzed by a chiral catalyst such as a quinine-derived urea. nih.gov Such strategies allow for the creation of the desired stereocenter with high enantioselectivity (up to 99% ee) in a single, efficient process. nih.gov While not directly applied to this compound in the provided context, these advanced synthetic methodologies highlight the potential for achieving high levels of asymmetric induction in the synthesis of structurally related compounds.

Resolution of Racemic Mixtures of this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a crucial step when an enantioselective synthesis is not feasible or when the racemic compound is more readily accessible.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic acids and bases is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For a racemic acid like this compound, a chiral base would be employed as the resolving agent. Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines. libretexts.org The choice of resolving agent and solvent is critical for successful separation, as it influences the crystal packing and solubility differences between the diastereomeric salts. nih.gov Once the diastereomeric salts are separated, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. libretexts.org

Previous synthetic routes to a related amino acid relied on resolution of the racemic mixture using L-tartaric acid, which was demonstrated on a 6 kg scale. acs.org

Preparative Chromatographic Resolution Techniques, including Supercritical Fluid Chromatography (SFC)

Preparative chromatography is a powerful technique for the separation of enantiomers on a larger scale. Chiral stationary phases (CSPs) are employed to selectively interact with one enantiomer more strongly than the other, leading to their separation.

Supercritical fluid chromatography (SFC) has emerged as a particularly effective method for chiral separations. fagg-afmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic co-solvent. waters.com This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced solvent consumption, and easier solvent removal. nih.gov

For the resolution of acidic compounds, the use of additives in the mobile phase can be crucial for achieving good peak shape and resolution. waters.com However, recent developments have shown that for some carboxylic acids, resolution can be achieved without acidic additives like trifluoroacetic acid (TFA) by using protic co-solvents like methanol. nih.gov The choice of the chiral stationary phase is a critical parameter in developing a successful SFC separation method. waters.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds. fagg-afmps.be

Table 1: Comparison of Chiral Synthesis and Resolution Methods

| Method | Principle | Advantages | Disadvantages |

| Enantioselective Synthesis | Direct formation of a single enantiomer using chiral catalysts, substrates, or reagents. | High theoretical yield (up to 100%), reduces waste, can be more cost-effective on a large scale. | Requires development of specific stereoselective reactions, may involve expensive catalysts or reagents. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). | Well-established and widely applicable technique, can be used for a variety of acidic and basic compounds. | Theoretical maximum yield is 50% for the desired enantiomer, can be labor-intensive and require multiple recrystallizations. |

| Preparative Chiral SFC | Separation of enantiomers based on differential interactions with a chiral stationary phase using a supercritical fluid mobile phase. | Fast separations, reduced organic solvent consumption, high efficiency and resolution, easily scalable. | Requires specialized equipment, method development can be complex, cost of chiral stationary phases can be high. |

Principles of Stereocontrol and Stereoselective Transformations in Compound Formation

Stereocontrol in the synthesis of this compound is achieved by directing the formation of the desired stereoisomer over others. This is accomplished through stereoselective transformations, which can be either diastereoselective or enantioselective.

In the context of the chiral triflate displacement reaction, the principle of stereocontrol relies on the S(_N)2 reaction mechanism. acs.org This mechanism involves a backside attack of the nucleophile (N-methylpiperazine) on the carbon atom bearing the triflate leaving group. This results in an inversion of the stereochemical configuration at that carbon center. By starting with a chiral precursor of a known configuration, the stereochemistry of the product can be predicted and controlled with a high degree of certainty. acs.org

Analysis of Chirality Preservation in Subsequent Chemical Derivatizations

The analysis of chirality preservation is a critical step following the synthesis of an enantiomerically pure compound, particularly when further chemical modifications are required. For this compound, any subsequent derivatization, especially at the carboxylic acid moiety, carries the inherent risk of racemization at the C2 stereocenter. Therefore, rigorous analytical oversight is essential to ensure the stereochemical integrity of the final derivatives.

The primary concern during the derivatization of this compound is the potential for racemization of the chiral center alpha to the carbonyl group. This is a known issue for α-substituted carboxylic acids, which can be susceptible to racemization under both acidic and basic conditions via enol or enolate intermediates. youtube.com

Common derivatization reactions involving the carboxylic acid group include esterification and amidation. Amide bond formation, a frequently employed reaction in medicinal chemistry, often requires the activation of the carboxylic acid. hepatochem.com This activation step, if not carefully controlled, can significantly increase the risk of racemization. The use of certain coupling reagents can lead to the formation of highly reactive intermediates, such as oxazolones in the case of N-acyl amino acids, which are prone to tautomerization and subsequent loss of stereochemical purity. oup.com To mitigate this, the selection of appropriate coupling reagents and reaction conditions is paramount. Modern peptide coupling reagents, such as those based on phosphonium (B103445) or uronium salts, as well as newer ynamide-based reagents, have been developed to minimize racemization during amide bond formation. hepatochem.comacs.orgresearchgate.netrsc.org

The piperazine (B1678402) moiety of the molecule also presents opportunities for derivatization, although these are less likely to directly impact the existing chiral center unless harsh reaction conditions are employed that could facilitate epimerization. nih.gov

To verify the preservation of chirality in any new derivative of this compound, chiral high-performance liquid chromatography (HPLC) is the analytical method of choice. unl.ptnih.gov This technique allows for the separation and quantification of the individual enantiomers, thereby providing a precise measure of the enantiomeric excess (e.e.) of the product. The derivatized compound would be analyzed on a suitable chiral stationary phase, and the peak areas of the two enantiomers would be compared to determine if any racemization has occurred during the chemical transformation.

Illustrative Data for Chirality Analysis of an Amide Derivative

The following table represents hypothetical data from a chiral HPLC analysis of an amide derivative of (S)-2-(4-methylpiperazin-1-yl)propanoic acid, demonstrating the assessment of chirality preservation under different reaction conditions.

| Coupling Reagent | Base | Reaction Temperature (°C) | Enantiomeric Excess (e.e.) of Product (%) | Conclusion |

| DCC/HOBt | DIPEA | 25 | 95.2 | Minor racemization observed |

| HATU | DIPEA | 0 | 99.5 | Excellent chirality preservation |

| Ynamide Reagent | None | 25 | >99.8 | Racemization-free |

| EDC/DMAP | Pyridine | 40 | 88.7 | Significant racemization |

This table is for illustrative purposes only, as specific experimental data for the derivatization of this compound is not publicly available.

The data illustrates that the choice of coupling reagent and reaction conditions can have a profound impact on the stereochemical outcome of the derivatization. Reagents like HATU and novel ynamide-based activators are shown to be superior in preserving the enantiomeric integrity of the product. acs.orgresearchgate.netrsc.org

Advanced Spectroscopic Characterization of 2 4 Methylpiperazin 1 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular connectivity and environment of each atom can be constructed.

The ¹H-NMR spectrum of 2-(4-methylpiperazin-1-yl)propanoic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts are based on the analysis of related structures, including N-methylpiperazine derivatives and propanoic acid analogues. mdpi.comnih.gov

The key proton signals can be assigned as follows:

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm. This significant deshielding is due to the acidic nature of the proton.

Methine Proton (-CH-COOH): A quartet adjacent to the chiral center, expected around 3.0-3.5 ppm. Its multiplicity arises from coupling with the three protons of the adjacent methyl group.

Piperazine (B1678402) Ring Protons (-CH₂-): The eight protons on the piperazine ring are diastereotopic and are expected to show complex multiplets. The four protons on the carbons adjacent to the chiral center's nitrogen (N1) would appear at approximately 2.6-3.0 ppm, while the four protons on the carbons adjacent to the N-methyl group (N4) would be found slightly upfield, around 2.4-2.7 ppm. These signals often appear as broad multiplets or overlapping signals. mdpi.comscielo.org.za

N-Methyl Protons (-N-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the piperazine nitrogen, anticipated around 2.2-2.4 ppm. mdpi.com

Propanoic Acid Methyl Protons (CH₃-CH-): A doublet in the upfield region, approximately 1.2-1.4 ppm, due to coupling with the single methine proton.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | br s | 1H | -COOH |

| ~3.0-3.5 | q | 1H | -CH -COOH |

| ~2.6-3.0 | m | 4H | -N-CH₂ -CH₂-N(CH₃)- |

| ~2.4-2.7 | m | 4H | -CH-N-CH₂ -CH₂- |

| ~2.2-2.4 | s | 3H | -N-CH₃ |

| ~1.2-1.4 | d | 3H | CH₃ -CH- |

The expected ¹³C-NMR signals are:

Carbonyl Carbon (-COOH): The most deshielded signal, appearing in the range of 175-185 ppm. docbrown.info

Methine Carbon (-CH-COOH): The chiral carbon atom is expected to resonate at approximately 60-65 ppm. This is based on data from similar structures like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, where the analogous quaternary carbon appears at 62.4 ppm. mdpi.com

Piperazine Ring Carbons (-CH₂-): The carbon atoms of the piperazine ring are expected to produce signals in the 45-55 ppm region. The carbons closer to the propanoic acid substituent may be slightly more deshielded than those adjacent to the N-methyl group. For instance, in related N-substituted piperazines, these carbons appear in the 46-52 ppm range. mdpi.comscielo.org.za In the isomer 3-(4-methylpiperazin-1-yl)propanoic acid, piperazine carbons are noted around 53-55 ppm. nih.gov

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is anticipated to have a chemical shift of approximately 45-47 ppm. mdpi.com

Propanoic Acid Methyl Carbon (CH₃-CH-): This methyl carbon should appear in the upfield region of the spectrum, around 15-20 ppm. docbrown.info

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-185 | -C OOH |

| ~60-65 | -C H-COOH |

| ~50-55 | Piperazine -C H₂- |

| ~45-50 | Piperazine -C H₂- |

| ~45-47 | -N-C H₃ |

| ~15-20 | C H₃-CH- |

¹⁵N-NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net For this compound, two distinct signals are expected, corresponding to the two tertiary amine nitrogens in the piperazine ring.

N1 (Propanoic Acid Substituted): The nitrogen atom bonded to the electron-withdrawing propanoic acid group (N1) is expected to be more deshielded. Its chemical shift would be influenced by the substitution at the alpha-carbon.

N4 (Methyl Substituted): The nitrogen atom bearing the methyl group (N4) is in a different chemical environment. Alkylation on nitrogen generally leads to a change in the chemical shift. researchgate.net

Predicting exact ¹⁵N chemical shifts without experimental data is challenging. However, based on studies of N-alkylated heterocycles, the chemical shifts (referenced to liquid ammonia) are expected to be in the typical range for tertiary amines. The difference in their electronic environments—one attached to a simple methyl group and the other to a larger, electron-withdrawing propanoic acid group—would ensure two resolved signals, providing a clear signature for the unsymmetrical substitution of the piperazine ring. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of specific structural motifs.

The FT-IR spectrum of this compound would be dominated by bands from the carboxylic acid and the N-methylpiperazine moieties. The presence of strong hydrogen bonding, particularly from the carboxylic acid group, is expected to broaden several key peaks.

Key expected vibrational bands include:

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. Multiple peaks are likely, including those from the piperazine ring and the propanoic acid backbone. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. mdpi.com

C-N Stretch: C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1100-1250 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are expected between 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).

Predicted FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 2800-3000 | Medium-Strong | C-H stretch (Aliphatic) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1395-1440 | Medium | O-H bend |

| 1210-1320 | Medium | C-O stretch |

| 1100-1250 | Medium | C-N stretch (Piperazine ring) |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

Expected Raman signals for this compound include:

C-H Stretching: Strong signals are expected in the 2800-3000 cm⁻¹ range for the various aliphatic C-H bonds. In piperazine derivatives, symmetric and asymmetric CH₂ stretching modes are prominent in this region. researcher.life

Piperazine Ring Modes: The piperazine ring itself has characteristic "breathing" and deformation modes. A symmetric ring breathing mode is often observed as a strong band in the Raman spectrum of piperazine-containing compounds. muni.cz

C-C Stretching: The C-C single bond stretches within the propanoic acid moiety and the piperazine ring will appear in the 800-1200 cm⁻¹ region.

C=O Stretching: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum but should still be observable around 1700-1730 cm⁻¹.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. This precision distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound (C₈H₁₆N₂O₂), with a monoisotopic mass of 172.12119 Da, HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. uni.lu

In practice, HRMS analysis of derivatives, such as (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, is used to confirm the structure of newly synthesized compounds. scielo.org.za Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method that often incorporates HRMS, has been developed for the quantification of other complex piperazine derivatives in biological matrices, demonstrating the robustness of the technique. nih.gov

Predicted HRMS data for various adducts of this compound highlights the ions that would be expected during analysis. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 173.12847 |

| [M+Na]⁺ | 195.11041 |

| [M-H]⁻ | 171.11391 |

| [M+K]⁺ | 211.08435 |

| [M+NH₄]⁺ | 190.15501 |

| [M+H-H₂O]⁺ | 155.11845 |

Data sourced from PubChemLite. uni.lu

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally labile compounds, which are often difficult to study with other methods. wikipedia.orgrsc.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orglibretexts.org This process causes the sample molecules to be sputtered from the matrix into the gas phase as ions, with minimal fragmentation. wikipedia.org

This technique typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. wikipedia.org While specific FAB-MS spectral data for this compound is not detailed in the available literature, its properties make it a suitable candidate for this type of analysis. The technique is widely applied for the structural characterization of peptides, organometallics, and carbohydrates, demonstrating its utility for complex polar molecules. nih.govumd.edu

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. nih.gov It provides unequivocal information about bond lengths, bond angles, and the absolute configuration of a molecule. nih.gov This technique has been successfully applied to derivatives of this compound, offering definitive structural proof.

For instance, the crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, a related derivative, was determined by this method. nih.gov The analysis revealed detailed conformational features, such as the piperazine ring adopting a chair conformation with its substituents in equatorial positions. nih.gov Another study on (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one also utilized single-crystal X-ray diffraction to confirm its molecular structure and stereochemistry. scielo.org.za

Although a crystal structure for this compound itself is not presently available in the searched literature, the data from its derivatives illustrate the level of structural detail the technique provides.

Table 2: Example Crystallographic Data for a Derivative, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇N₃O |

| Molecular Weight (Mᵣ) | 255.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3282 (4) |

| b (Å) | 5.8935 (2) |

| c (Å) | 18.9202 (7) |

| β (°) | 103.591 (2) |

| Volume (V) (ų) | 1336.18 (8) |

| Z (molecules/unit cell) | 4 |

Data sourced from Acta Crystallographica Section E. nih.gov

Chromatographic Methods for Purity and Identity Verification (e.g., Thin-Layer Chromatography)

Chromatographic techniques are fundamental for separating components of a mixture, thereby assessing the purity of a substance and verifying its identity. rjpbcs.com Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for this purpose. rjpbcs.comanalyticaltoxicology.com

In the synthesis of piperazine-containing compounds, TLC is a standard tool for monitoring the progress of a reaction. For example, the reaction to produce 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde was monitored by TLC. nih.gov Similarly, the purification of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was achieved using column chromatography, a technique based on the same principles as TLC, with a mobile phase of 10% ethyl acetate (B1210297) in hexane. mdpi.com

TLC operates by separating compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). rockefeller.edu The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase, aiding in its identification. The technique is also invaluable for the preliminary analysis and separation of organic acids and other bioactive compounds from complex mixtures. nih.govnih.gov

Computational and Theoretical Investigations of 2 4 Methylpiperazin 1 Yl Propanoic Acid

Quantum Chemical Modeling and Simulations

Quantum chemical modeling serves as a cornerstone for predicting the behavior of molecules. Through sophisticated simulation techniques, it is possible to obtain a detailed understanding of the structural and electronic properties of 2-(4-Methylpiperazin-1-yl)propanoic acid.

Hartree-Fock (HF) Method Applications in Molecular Structure Prediction

The Hartree-Fock (HF) method, an ab initio quantum chemistry method, is fundamental in the prediction of molecular structures. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the molecule's geometry. For molecules structurally similar to this compound, the HF method, often in conjunction with basis sets like 6-31G**, is utilized to perform geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

While the HF method does not account for electron correlation, it offers a crucial first approximation of the molecular geometry. For instance, in studies of related propanoic acid derivatives, the HF method has been successfully used to predict the initial ground-state geometries. These optimized structures are often the starting point for more advanced computational methods.

Table 1: Representative Predicted Geometrical Parameters using Hartree-Fock (Note: Data is analogous from studies on structurally similar compounds due to the absence of specific literature on this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (propanoic acid) | ~1.53 Å |

| Bond Length | C=O (carboxyl) | ~1.20 Å |

| Bond Length | C-N (piperazine) | ~1.47 Å |

| Bond Angle | O-C-O (carboxyl) | ~125° |

| Bond Angle | C-N-C (piperazine) | ~110° |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), provide detailed insights into the electronic and vibrational properties of molecules like this compound.

The electronic properties, including the distribution of electron density and molecular orbitals, can be accurately predicted. Vibrational frequency calculations are another key application of DFT. These calculations can predict the infrared (IR) and Raman spectra of the molecule, allowing for the assignment of specific vibrational modes to the corresponding functional groups. For instance, the characteristic stretching frequencies of the C=O in the carboxylic acid group and the C-N bonds in the piperazine (B1678402) ring can be identified. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Representative Predicted Vibrational Frequencies using DFT (B3LYP/6-311++G(d,p)) (Note: Data is analogous from studies on structurally similar compounds.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O stretch | Carboxylic Acid | ~1700-1750 |

| O-H stretch | Carboxylic Acid | ~3400-3600 |

| C-N stretch | Piperazine | ~1100-1200 |

| C-H stretch | Methyl/Alkyl | ~2800-3000 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To understand the electronic transitions and the UV-Visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excited state energies, which correspond to the absorption wavelengths in the electronic spectrum. By analyzing the molecular orbitals involved in these transitions, the nature of the electronic excitations (e.g., n → π, π → π) can be determined. For similar organic molecules, TD-DFT calculations have shown good agreement with experimental absorption spectra, providing valuable information on the electronic structure and photophysical properties.

Conformational Analysis and Energy Landscape Studies

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be mapped. The minima on this surface correspond to the stable conformations. These studies are crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its functional groups, which can influence its biological activity and physical properties. The energy landscape provides a comprehensive picture of the conformational space available to the molecule.

Frontier Molecular Orbital Theory: HOMO-LUMO Energy Gap and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich piperazine nitrogen atoms, while the LUMO may be distributed over the carboxylic acid group. The energy gap can be calculated using DFT, and this information is vital for predicting how the molecule will interact with other chemical species. The distribution of these orbitals also reveals potential sites for intramolecular charge transfer.

Table 3: Representative Frontier Orbital Energies and Energy Gap (Note: Data is analogous from studies on structurally similar compounds.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 to -5.5 |

| LUMO Energy | ~ -1.0 to 0.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 |

Molecular Electrostatic Potential Surface (MEPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEPS analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the piperazine ring, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the carbon atoms would exhibit positive potential, marking them as potential sites for nucleophilic attack. This analysis provides a clear and intuitive guide to the molecule's reactivity.

Topological Analysis (AIM, RDG) for Non-Covalent Interactions within Supramolecular Contexts

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have conducted and published a topological analysis, such as Atoms in Molecules (AIM) or Reduced Density Gradient (RDG) analysis, on the supramolecular structures of this compound. Therefore, detailed research findings and specific data tables for non-covalent interactions within the crystal lattice of this particular compound are not available in the public domain.

While the principles of AIM and RDG analysis are well-established for characterizing non-covalent interactions in various molecular crystals, the application of these methods to this compound has not been documented in the reviewed literature.

General Principles of Topological Analysis in Supramolecular Chemistry:

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. The presence of a bond path between two atoms, along with the properties of the electron density at the bond critical point (BCP), provides evidence for an interaction. Key parameters at the BCP, such as the electron density (ρ(BCP)), its Laplacian (∇²ρ(BCP)), and the total energy density (H(BCP)), are used to classify the nature of the interaction (e.g., hydrogen bonds, van der Waals interactions). For instance, in a related compound, bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, AIM analysis was used to identify and characterize moderate hydrogen bonds and other non-covalent interactions that contribute to the stability of its crystal system. mdpi.com

Reduced Density Gradient (RDG) Analysis: RDG analysis is a method used to visualize and characterize weak non-covalent interactions in real space. mdpi.com It is based on the reduced density gradient (s), which is a function of the electron density and its first derivative. mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be identified. researchgate.net Typically, these are visualized as isosurfaces, where different colors represent different types of interactions:

Blue or Green: Often indicates attractive interactions, such as hydrogen bonds and dipole-dipole interactions. researchgate.netresearchgate.net

Green or Yellow: Generally represents weak van der Waals interactions. researchgate.netresearchgate.net

Red or Brown: Signifies repulsive interactions or steric clashes. researchgate.netresearchgate.net

The NCI (Non-Covalent Interaction) index, which is derived from the RDG, is a valuable tool for the qualitative visualization of these interactions within a molecular system. mdpi.com

Although specific data for this compound is unavailable, a hypothetical topological analysis would likely focus on identifying and quantifying various non-covalent interactions such as:

Hydrogen Bonds: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors.

van der Waals Interactions: These would be expected between the aliphatic portions of the molecule.

C-H···O Interactions: Weak hydrogen bonds involving carbon atoms as donors and oxygen atoms as acceptors could also play a role in the crystal packing.

Such an analysis would provide a detailed understanding of the forces governing the supramolecular architecture of this compound. However, without experimental or computational studies on this specific compound, any further discussion remains speculative.

Chemical Reactivity and Derivatization Strategies for 2 4 Methylpiperazin 1 Yl Propanoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the formation of esters, amides, and the reduction to alcohols. These transformations are key to altering the compound's polarity, steric bulk, and potential for hydrogen bonding.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, such as the Fischer esterification under acidic conditions with an alcohol. nih.gov This reaction is typically catalyzed by a strong acid like sulfuric acid. nih.gov The choice of alcohol dictates the nature of the resulting ester, influencing properties like lipophilicity and susceptibility to hydrolysis.

Amide Bond Formation: Amide synthesis is a cornerstone of medicinal chemistry, often employed to mimic peptide bonds or to introduce specific functionalities. The carboxylic acid of 2-(4-methylpiperazin-1-yl)propanoic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine. researchgate.net

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. nih.govrsc.org The resulting alcohol can then undergo a variety of reactions, such as etherification or further oxidation to an aldehyde.

Table 1: Chemical Transformations at the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC, HOBt) or conversion to Acyl Halide (e.g., SOCl₂) followed by amine | Amide (-CONR'R'') |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | Primary Alcohol (-CH₂OH) |

Chemical Transformations Involving the Piperazine (B1678402) Nitrogen Atom

The nucleophilic character of the nitrogen atoms in the piperazine ring allows for various modifications, primarily at the tertiary amine bearing the methyl group, although reactions at the other tertiary amine are also conceivable under certain conditions.

N-Alkylation: The tertiary amine of the piperazine ring can undergo quaternization through N-alkylation with alkyl halides. This reaction introduces a permanent positive charge, which can significantly alter the molecule's solubility and biological interactions. The synthesis of related compounds, such as 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, has been achieved through the N-alkylation of a piperazine derivative with an alkyl bromide. nih.govbiomedres.us

N-Acylation: While the existing methyl group on one nitrogen makes it a tertiary amine, the other nitrogen atom, being part of the propanoic acid substituent, is also tertiary. However, in related piperazine structures, N-acylation is a common reaction for secondary amines. Should a variant of the title compound with a secondary amine on the piperazine ring be used, it could be readily acylated using acyl chlorides or acid anhydrides to form amides. This modification is often used to introduce a variety of substituents and modulate the basicity of the piperazine nitrogen.

Table 2: Chemical Transformations of the Piperazine Moiety

| Transformation | Reagents and Conditions | Product Feature |

|---|---|---|

| N-Alkylation (Quaternization) | Alkyl Halide (R'-X) | Quaternary Ammonium Salt |

| N-Acylation (on a secondary amine variant) | Acyl Halide (R'-COCl) or Anhydride ((R'CO)₂O) | N-Acyl Piperazine |

Strategies for Functional Group Interconversion and Modification

Functional group interconversion is a critical strategy in the synthesis of analogues of this compound. mdpi.com These modifications are essential for fine-tuning the molecule's properties and for preparing it for conjugation to other molecules.

The transformations described in sections 6.1 and 6.2 are primary examples of functional group interconversions. For instance, the reduction of the carboxylic acid to an alcohol, followed by oxidation, could yield an aldehyde. This aldehyde could then participate in reductive amination reactions to introduce new amine-containing substituents. Furthermore, the conversion of the carboxylic acid to an amide introduces a new functional group with distinct chemical properties, including altered hydrogen bonding capabilities and resistance to hydrolysis compared to esters. mdpi.com

Analogue Synthesis and Structure-Activity Relationship (SAR) Methodological Frameworks

The systematic synthesis of analogues and the subsequent evaluation of their biological activity form the basis of SAR studies. For this compound, SAR exploration would logically focus on modifications of the piperazine ring and the propanoic acid side chain.

The N-methyl group on the piperazine ring is a key site for modification to explore its impact on biological activity. orientjchem.org A common strategy involves the replacement of the methyl group with a variety of other alkyl or aryl substituents. This can be achieved by starting with the corresponding N-substituted piperazine and coupling it with a suitable propanoic acid precursor. The nature of the substituent can influence the molecule's basicity, lipophilicity, and steric profile, all of which can have a profound effect on its interaction with biological targets. orientjchem.org For instance, replacing the methyl group with longer alkyl chains, cyclic systems, or aromatic moieties can probe for additional binding pockets or alter the compound's pharmacokinetic properties.

Table 3: Examples of Piperazine Ring Substituent Variations for SAR Studies

| R Group (at N-4) | Potential Impact on Properties |

|---|---|

| Ethyl, Propyl, Isopropyl | Increased lipophilicity and steric bulk |

| Cyclohexyl, Phenyl | Significant increase in size and lipophilicity, potential for pi-stacking interactions |

| Benzyl (B1604629) | Introduction of an aromatic ring with conformational flexibility |

| 2-Hydroxyethyl | Increased polarity and hydrogen bonding potential |

Alterations to the propanoic acid side chain can explore the importance of the chain length, the presence and position of the carboxylic acid, and the substitution pattern on the alpha-carbon. mdpi.com For example, synthesizing analogues with acetic acid or butanoic acid side chains can reveal the optimal distance between the piperazine ring and the carboxylic acid for biological activity. Furthermore, introducing substituents on the alpha-carbon can impact the molecule's conformational flexibility and introduce chirality, which can be critical for stereospecific interactions with biological targets.

Table 4: Examples of Propanoic Acid Side Chain Modifications for SAR Studies

| Modification | Potential Impact on Properties |

|---|---|

| Varying Chain Length (e.g., acetic, butanoic acid) | Alters the distance between the piperazine and carboxylate groups |

| Alpha-substitution (e.g., methyl, ethyl) | Introduces a chiral center, increases steric hindrance |

| Moving the Carboxylate (e.g., to the beta-position) | Changes the spatial orientation of the acidic group |

Applications of 2 4 Methylpiperazin 1 Yl Propanoic Acid in Contemporary Chemical Research

Role as Chiral Building Blocks in Organic Synthesis

The molecular architecture of 2-(4-Methylpiperazin-1-yl)propanoic acid, featuring a chiral center at the alpha-carbon of the propanoic acid and a reactive piperazine (B1678402) ring, makes it a valuable chiral building block. researchgate.netresearchgate.net Such synthons are crucial intermediates in the asymmetric synthesis of pharmaceuticals and other bioactive natural products, where specific stereochemistry is essential for biological activity. researchgate.net

Synthesis of Complex Amino Acid Derivatives and Analogues

The structure of this compound is analogous to a non-proteinogenic α-amino acid, where the piperazine ring functions as a constrained and functionally versatile side chain. Research on similar structures demonstrates that the piperazine scaffold is readily incorporated into amino acid derivatives. For instance, a general synthetic method involves the conversion of a primary amino group from a standard amino acid into a piperazine ring, highlighting a pathway to novel piperazine-modified amino acids and peptides. mdpi.com

Furthermore, studies on fluorinated piperazine-based amino acid derivatives have shown their potential as antiplasmodial agents. The synthesis of these complex analogues underscores the utility of the piperazine-amino acid scaffold in medicinal chemistry. The enantiomerically pure (S)-piperazine-2-carboxylic acid, a close structural relative of the title compound, has been synthesized via enzymatic resolution, a key technique for producing chiral precursors for drug development. researchgate.netdocumentsdelivered.com These examples collectively suggest that this compound is a prime candidate for constructing novel amino acid analogues with tailored properties for biological investigation.

Construction of Dipeptides and Peptidomimetics

The presence of both a carboxylic acid group and a secondary/tertiary amine system allows this compound to be incorporated into peptide chains, forming dipeptides and more complex peptidomimetics. The carboxylic acid can form a standard amide bond with the N-terminus of another amino acid or peptide. Piperazine-based derivatives have been successfully used to derivatize the carboxyl groups of peptides, which facilitates their analysis and demonstrates the chemical compatibility of this moiety in peptide synthesis. nih.gov

The piperazine ring itself is a common scaffold in peptidomimetics, where it can replace or constrain parts of a peptide backbone to improve stability, bioavailability, and receptor affinity. Diacylpiperazine derivatives, for example, are found in several approved drugs and function as mimics of dipeptide units. nih.gov This established role of the piperazine nucleus supports the potential of this compound as a building block for creating novel peptidomimetics with constrained conformations, a key strategy in modern drug design. biointerfaceresearch.com

Precursors for Advanced Heterocyclic and Drug-like Molecules

The piperazine ring is classified as a "privileged structure" in medicinal chemistry, as it is a recurring motif in a vast number of biologically active compounds and FDA-approved drugs. rsc.orgresearchgate.netencyclopedia.pub Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antihistamine, and antipsychotic properties. rsc.orgnih.govnih.gov

The title compound serves as a bifunctional precursor for more elaborate molecules. The carboxylic acid function can be transformed into amides, esters, or other functionalities, while the N-methylpiperazine moiety can act as a key pharmacophore or be further functionalized. The synthesis of complex molecules often involves the N-alkylation of a piperazine synthon with a suitable electrophile. mdpi.comresearchgate.net The piperazine scaffold enhances pharmacokinetic properties, such as water solubility, which is a critical factor in drug development. researchgate.net Numerous synthetic strategies leverage piperazine-containing starting materials to build complex heterocyclic systems for therapeutic applications, confirming the role of compounds like this compound as valuable intermediates in the synthesis of drug-like molecules. nih.govnih.govmdpi.com

Contributions to Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms within this compound make it an excellent candidate for ligand design, capable of interacting with both biological receptors and metal centers.

Exploration as Ligands in Receptor Binding Studies

The arylpiperazine moiety is a well-known pharmacophore that confers affinity for a range of central nervous system receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. bg.ac.rsnih.gov While the title compound contains an alkylpiperazine rather than an arylpiperazine, the core piperazine structure is fundamental to these interactions. The key binding interaction often involves the formation of a salt bridge between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's binding site. researchgate.netbg.ac.rs

Structural modifications to the piperazine scaffold, such as the N-methyl group and the propanoic acid side chain in the title compound, are used to modulate the pharmacological profile, including affinity and selectivity for different receptor subtypes. nih.gov Research on long-chain arylpiperazines shows that altering the terminal group has a significant impact on receptor affinity. nih.govresearchgate.net Therefore, this compound and its derivatives are explored as ligands to probe the steric and electronic requirements of receptor binding pockets and to develop novel CNS-active agents. frontiersin.org

| Piperazine Analogue Class | Target Receptors | Key Structural Features for Binding | Reference |

|---|---|---|---|

| Arylpiperazines | 5-HT1A, D2, D3, D4 | Protonated nitrogen for salt bridge with Asp residue; aromatic moiety for hydrophobic/π-π interactions. | researchgate.netbg.ac.rsnih.gov |

| Long-chain Arylpiperazines | 5-HT1A, 5-HT2A, 5-HT7, D2 | Length and nature of the alkyl chain and terminal group modulate affinity and selectivity. | nih.govresearchgate.net |

| Piperazinylalkyl Heterocycles | D2, 5-HT1A | Combination of piperazine core with other heterocyclic moieties to optimize receptor profile. | nih.gov |

Investigations into Metal Complexation and Coordination Geometry

Piperazine and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. biointerfaceresearch.comrsc.org The two nitrogen atoms of the piperazine ring can coordinate to metal ions, and when additional donor groups are present, as with the carboxylate of the propanoic acid moiety, the ligand can exhibit multidentate coordination behavior.

The carboxylate group can coordinate in a monodentate or a bidentate chelating fashion, while the piperazine nitrogens provide additional binding sites. This versatility allows for the formation of metal complexes with diverse coordination geometries, such as tetrahedral or octahedral. biointerfaceresearch.com Studies on related piperazine-based N2O2 ligands have shown that they readily form complexes with metals like Co(II), Cu(II), and Zn(II). biointerfaceresearch.com The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. biointerfaceresearch.com Therefore, this compound is a valuable ligand for synthesizing novel metal complexes with potential applications in catalysis and materials science.

| Ligand Type | Metal Ions | Proposed Geometry | Coordination Moieties | Reference |

|---|---|---|---|---|

| Piperazine with N2O2 donors | Co(II), Cu(II), Zn(II) | Not Specified | Piperazine Nitrogen, Oxygen donors | biointerfaceresearch.com |

| Piperazine-containing Macrocycles | Mn(II) to Zn(II) | Varies with metal | Piperazine Nitrogen, Pyridine Nitrogen | nih.gov |

| Pyrazine-2-carboxylic acid derivative | Cd(II), Mo(V) | Octahedral | Carboxylate Oxygen, Pyrazine Nitrogen | researchgate.net |

Integration in Supramolecular Assemblies and Materials Science

No specific studies were identified that detail the use of this compound in the design of supramolecular assemblies or its application in materials science. The structural features of the compound, possessing a carboxylic acid group (a hydrogen bond donor/acceptor) and a tertiary amine within the piperazine ring (a hydrogen bond acceptor and a basic center), theoretically allow it to participate in non-covalent interactions like hydrogen bonding and proton transfer, which are fundamental to self-assembly. However, without specific research, any discussion on design principles or contributions to functional materials would be purely speculative.

A recent 2024 study detailed a large-scale manufacturing process for a closely related but distinct compound, (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, developed as a chiral building block. acs.orgacs.org This indicates potential industrial or pharmaceutical interest in similar structures but does not provide data on their use in the fields of supramolecular chemistry or materials science.

Foundational Aspects of Structure-Activity Relationship (SAR) Studies

The search did not yield any specific Structure-Activity Relationship (SAR) studies where this compound serves as a parent compound or a key analogue in a series. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity.

Strategies for Optimizing Molecular Efficacy and Selectivity:Without foundational SAR data or documented biological activity, there are no published strategies for optimizing the efficacy or selectivity of this particular compound. Research on other piperazine derivatives shows that modifications to the piperazine ring and its substituents are common strategies to enhance target affinity and selectivity, but these are not specific to the compound .researchgate.netmdpi.com